3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-1-(6-methylpyridin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3 |
InChI Key |
XSDAHRXPBRUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Bipyridine Core: The bipyridine core can be constructed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amino and Methyl Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the methyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production methods for 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, biological targets, and synthetic details of 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one and related compounds:
Physicochemical Properties
- Solubility: The amino group may improve aqueous solubility relative to methoxy or phenyl-substituted analogs, aiding bioavailability .
Q & A
Q. What are the optimal synthetic routes for 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step pathways, such as:
- Step 1: Condensation of 6-amino precursors (e.g., 6-amino-1,3-dimethyluracil) with methyl-substituted pyridine derivatives under acidic catalysis (e.g., HCl or H₂SO₄) at 80–100°C.
- Step 2: Cyclization via nucleophilic substitution or Pd-catalyzed coupling to form the bipyridinone scaffold.
Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities from incomplete cyclization or side reactions (e.g., over-methylation) must be monitored via TLC or HPLC .
Q. How is the compound’s structure validated experimentally?
Answer: Structural confirmation employs:
- X-ray crystallography for absolute configuration determination, particularly for resolving tautomeric forms (e.g., lactam vs. lactim) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons; NH₂ groups appear as broad singlets near δ 5.2 ppm.
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and pyridinyl carbons at 110–150 ppm .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling in lab settings?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar). Hydrolytic degradation occurs in strongly acidic/basic conditions, necessitating pH-neutral buffers during biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., electron-deficient pyridinyl rings favor nucleophilic attacks).
- Molecular docking : Identifies potential binding motifs for biological targets (e.g., kinase active sites) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 310 K, 1 atm) .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), ATP concentration in kinase assays, and solvent/DMSO content (<0.1%).
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may contribute to off-target effects .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with SPR (surface plasmon resonance) for binding kinetics .
Q. How is the compound’s mechanism of action elucidated in enzyme inhibition studies?
Answer:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions.
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify critical hydrogen bonds or π-π stacking interactions .
Q. What advanced analytical techniques are used for trace impurity profiling?
Answer:
- UPLC-QTOF-MS : Detects impurities at ppm levels; fragmentation patterns differentiate isomers (e.g., regioisomeric bipyridinones).
- 2D NMR (HSQC, HMBC) : Assigns impurity structures by correlating ¹H-¹³C coupling .
- ICP-MS : Quantifies heavy metal residues (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .
Q. How are structure-activity relationships (SARs) optimized for target selectivity?
Answer:
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 6' to modulate steric/electronic effects.
- Free-Wilson analysis : Statistically correlates substituent presence with activity changes.
- Proteome-wide profiling : Use kinome screens or ChemProteoBase to identify off-target binding and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
